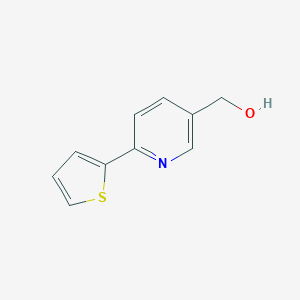

(6-thiophen-2-ylpyridin-3-yl)methanol

Description

BenchChem offers high-quality (6-thiophen-2-ylpyridin-3-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-thiophen-2-ylpyridin-3-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-thiophen-2-ylpyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NOS/c12-7-8-3-4-9(11-6-8)10-2-1-5-13-10/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLHQRPWNQRBQMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50572525 | |

| Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198078-57-8 | |

| Record name | [6-(Thiophen-2-yl)pyridin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50572525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a primary synthetic pathway for (6-thiophen-2-ylpyridin-3-yl)methanol, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis involves a two-step process commencing with a Suzuki-Miyaura cross-coupling reaction to construct the core bi-aryl structure, followed by a selective reduction to yield the final alcohol. This document outlines the detailed experimental protocols, presents key quantitative data, and illustrates the synthetic pathway and experimental workflow.

Synthetic Pathway Overview

The synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol is efficiently achieved through a two-step reaction sequence. The initial step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling of a halogenated pyridine derivative with a thiophene boronic acid to form the key intermediate, 6-(thiophen-2-yl)nicotinaldehyde. Subsequent reduction of the aldehyde functionality furnishes the desired (6-thiophen-2-ylpyridin-3-yl)methanol.

Caption: Synthetic pathway for (6-thiophen-2-ylpyridin-3-yl)methanol.

Experimental Protocols

The following protocols are based on established methodologies for Suzuki-Miyaura couplings and aldehyde reductions, adapted for the specific synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol.[1][2]

Step 1: Synthesis of 6-(thiophen-2-yl)nicotinaldehyde

This procedure details the Suzuki-Miyaura cross-coupling of 6-chloronicotinaldehyde and thiophene-2-boronic acid.

Materials:

-

6-chloronicotinaldehyde

-

Thiophene-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 6-chloronicotinaldehyde (1.0 eq.), thiophene-2-boronic acid (1.2 eq.), palladium(II) acetate (0.03 eq.), and triphenylphosphine (0.06 eq.).

-

Add a 4:1 mixture of degassed 1,4-dioxane and water.

-

To this suspension, add potassium carbonate (2.0 eq.).

-

Heat the reaction mixture to 80-90°C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-(thiophen-2-yl)nicotinaldehyde.

Step 2: Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol

This procedure describes the reduction of 6-(thiophen-2-yl)nicotinaldehyde to the corresponding alcohol.

Materials:

-

6-(thiophen-2-yl)nicotinaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-(thiophen-2-yl)nicotinaldehyde (1.0 eq.) in methanol in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by the slow addition of deionized water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic extracts with saturated aqueous ammonium chloride and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield (6-thiophen-2-ylpyridin-3-yl)methanol. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Presentation

The following tables summarize the key reactants and expected outcomes for the synthesis.

Table 1: Reactants for the Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol

| Step | Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 1 | 6-chloronicotinaldehyde | C₆H₄ClNO | 141.55 | Starting Material |

| 1 | Thiophene-2-boronic acid | C₄H₅BO₂S | 127.96 | Coupling Partner |

| 1 | Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | Catalyst |

| 1 | Triphenylphosphine | C₁₈H₁₅P | 262.29 | Ligand |

| 1 | Potassium carbonate | K₂CO₃ | 138.21 | Base |

| 2 | 6-(thiophen-2-yl)nicotinaldehyde | C₁₀H₇NOS | 189.23 | Intermediate |

| 2 | Sodium borohydride | NaBH₄ | 37.83 | Reducing Agent |

Table 2: Product and Intermediate Characterization

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State |

| 6-(thiophen-2-yl)nicotinaldehyde | C₁₀H₇NOS | 189.23 | 60-80 | Solid |

| (6-thiophen-2-ylpyridin-3-yl)methanol | C₁₀H₉NOS | 191.25 | 85-95 | Solid |

Note: Yields are estimates based on similar reactions reported in the literature and may vary depending on reaction conditions and purification methods.

Experimental Workflow and Logic

The overall experimental workflow is designed to first assemble the carbon skeleton of the target molecule and then perform the necessary functional group transformation.

References

Spectroscopic and Synthetic Profile of (6-thiophen-2-ylpyridin-3-yl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for the novel heterocyclic compound, (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited availability of direct experimental spectra in public databases, this document outlines a robust synthetic protocol and presents predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. This information is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of this and related compounds in medicinal chemistry and materials science.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for (6-thiophen-2-ylpyridin-3-yl)methanol. These predictions are derived from analogous structures and standard spectroscopic data tables.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| ~8.50 | d | ~2.0 | 1H | H-2 (Pyridine) |

| ~7.80 | dd | ~8.0, 2.0 | 1H | H-4 (Pyridine) |

| ~7.65 | d | ~8.0 | 1H | H-5 (Pyridine) |

| ~7.50 | dd | ~5.0, 1.0 | 1H | H-5' (Thiophene) |

| ~7.40 | dd | ~3.5, 1.0 | 1H | H-3' (Thiophene) |

| ~7.10 | dd | ~5.0, 3.5 | 1H | H-4' (Thiophene) |

| ~4.75 | s | - | 2H | -CH₂OH |

| ~2.50 | br s | - | 1H | -OH |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C-6 (Pyridine) |

| ~148.0 | C-2 (Pyridine) |

| ~144.0 | C-2' (Thiophene) |

| ~137.0 | C-4 (Pyridine) |

| ~135.0 | C-3 (Pyridine) |

| ~128.5 | C-5' (Thiophene) |

| ~128.0 | C-4' (Thiophene) |

| ~126.0 | C-3' (Thiophene) |

| ~120.0 | C-5 (Pyridine) |

| ~63.0 | -CH₂OH |

Table 3: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray Ionization (ESI+)

| m/z | Ion |

| 192.05 | [M+H]⁺ |

| 174.04 | [M-OH]⁺ |

| 162.04 | [M-CH₂O]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1580 | Strong | C=N stretch (pyridine) |

| 1500-1400 | Medium | C=C stretch (aromatic) |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 850-700 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocols

The synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol can be achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. The following protocol details a proposed Suzuki coupling approach based on established methodologies for the synthesis of similar 6-aryl-pyridin-3-yl methanol derivatives.

Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol via Suzuki Coupling

Materials:

-

6-Bromonicotinaldehyde

-

Thiophene-2-boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suzuki Coupling: To a flame-dried round-bottom flask, add 6-bromonicotinaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

-

Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(thiophen-2-yl)nicotinaldehyde.

-

Reduction to Alcohol: Dissolve the crude aldehyde in methanol.

-

Cool the solution to 0 °C in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2 hours.

-

Quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford pure (6-thiophen-2-ylpyridin-3-yl)methanol.

Visualizations

Synthetic Pathway

The following diagram illustrates the proposed Suzuki coupling reaction for the synthesis of the target compound.

Unveiling the Spectroscopic Signature of (6-thiophen-2-ylpyridin-3-yl)methanol: A Comprehensive NMR Characterization

For researchers, scientists, and professionals engaged in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for the promising heterocyclic compound, (6-thiophen-2-ylpyridin-3-yl)methanol. The following sections detail the precise chemical shifts, multiplicities, and coupling constants, alongside a comprehensive experimental protocol for data acquisition.

¹H and ¹³C NMR Spectral Data

The precise structural elucidation of (6-thiophen-2-ylpyridin-3-yl)methanol relies on the detailed analysis of its one-dimensional NMR spectra. The data presented below was acquired in deuterated chloroform (CDCl₃) and referenced to tetramethylsilane (TMS) at 0.00 ppm.

| ¹H NMR Data (CDCl₃) | ||||

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 8.52 | d | 2.2 | 1H | H-2 (Py) |

| 7.78 | dd | 8.2, 2.4 | 1H | H-4 (Py) |

| 7.59 | d | 8.2 | 1H | H-5 (Py) |

| 7.42 | dd | 3.7, 1.1 | 1H | H-3' (Th) |

| 7.36 | dd | 5.1, 1.1 | 1H | H-5' (Th) |

| 7.10 | dd | 5.1, 3.7 | 1H | H-4' (Th) |

| 4.78 | s | 2H | CH₂ | |

| 1.95 | br s | 1H | OH |

| ¹³C NMR Data (CDCl₃) | |

| Chemical Shift (δ) ppm | Assignment |

| 156.8 | C-6 (Py) |

| 146.9 | C-2 (Py) |

| 143.9 | C-2' (Th) |

| 135.5 | C-4 (Py) |

| 134.3 | C-3 (Py) |

| 128.3 | C-4' (Th) |

| 127.9 | C-5' (Th) |

| 125.1 | C-3' (Th) |

| 119.2 | C-5 (Py) |

| 63.1 | CH₂ |

Experimental Protocol

The NMR spectra were recorded on a Bruker Avance spectrometer operating at a proton frequency of 400 MHz and a carbon frequency of 100 MHz.

Sample Preparation: Approximately 10-15 mg of (6-thiophen-2-ylpyridin-3-yl)methanol was dissolved in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D). A small amount of tetramethylsilane (TMS) was added as an internal standard. The solution was then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (zg30) was used.

-

Spectral Width: A spectral width of 16 ppm (6410 Hz) was utilized.

-

Acquisition Time: An acquisition time of 3.17 seconds was set.

-

Relaxation Delay: A relaxation delay of 1.0 second was employed.

-

Number of Scans: A total of 16 scans were accumulated to ensure a good signal-to-noise ratio.

-

Temperature: The experiment was conducted at a constant temperature of 298 K.

¹³C NMR Spectroscopy:

-

Pulse Program: A proton-decoupled pulse program (zgpg30) was used.

-

Spectral Width: A spectral width of 240 ppm (24155 Hz) was employed.

-

Acquisition Time: An acquisition time of 1.36 seconds was set.

-

Relaxation Delay: A relaxation delay of 2.0 seconds was used.

-

Number of Scans: A total of 1024 scans were accumulated to obtain a high-quality spectrum.

-

Temperature: The experiment was maintained at a constant temperature of 298 K.

Data Processing: The raw data was processed using standard NMR software. A Fourier transform was applied to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase correction and baseline correction were performed manually. The chemical shifts were referenced to the TMS signal at 0.00 ppm.

Structural Assignment and Interpretation

The chemical structure of (6-thiophen-2-ylpyridin-3-yl)methanol, with the corresponding atom numbering for NMR signal assignment, is depicted below.

Physical and chemical properties of (6-thiophen-2-ylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physical, chemical, and potential biological properties of (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited availability of experimental data for this specific isomer, this document also includes information on closely related isomers to offer valuable comparative insights. This guide is intended to support research and development efforts in medicinal chemistry and materials science.

Chemical Identity and Physical Properties

(6-Thiophen-2-ylpyridin-3-yl)methanol is a biheteroaryl methanol derivative containing both a pyridine and a thiophene ring linked by a methanol bridge. These structural motifs are of significant interest in drug discovery and materials science due to their diverse biological activities and electronic properties.

Table 1: Physicochemical Properties of (6-Thiophen-2-ylpyridin-3-yl)methanol and Related Isomers

| Property | (6-Thiophen-2-ylpyridin-3-yl)methanol (Predicted) | Pyridin-3-yl(thiophen-2-yl)methanol[1] | Pyridin-2-yl(thiophen-2-yl)methanol[2] |

| Molecular Formula | C₁₀H₉NOS | C₁₀H₉NOS | C₁₀H₉NOS |

| Molecular Weight | 191.25 g/mol | 191.25 g/mol [1] | 191.25 g/mol [2] |

| Appearance | White to off-white solid (Predicted) | White powder[1] | Not Specified |

| CAS Number | Not available | 21314-77-2[1] | 21327-69-5[2] |

| Purity | ≥ 95% (Predicted, typical for research chemicals) | ≥ 95% (LCMS)[1] | Not Specified |

| Storage Conditions | Store at 0 - 8 °C, protected from light and moisture (Recommended) | Store at 0 - 8 °C[1] | Not Specified |

| Topological Polar Surface Area | Not available | Not available | 61.4 Ų[2] |

| LogP (octanol-water) | Not available | Not available | 2.22[2] |

Spectroscopic and Analytical Data

Table 2: Analytical Characterization of Pyridin-2-yl(thiophen-2-yl)methanol [2]

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.50 (d, J = 4.8 Hz, 1H, py-H), 7.75–7.20 (m, 6H, Ar–H), 4.95 (s, 2H, –CH₂OH) |

| Mass Spectrometry (ESI-MS) | m/z 192.05 [M+H]⁺ |

| X-Ray Diffraction (XRD) | Monoclinic crystal system, space group P2₁/c, with unit cell parameters a = 8.42 Å, b = 10.15 Å, c = 12.30 Å |

| Infrared (IR) Spectroscopy | Characteristic stretches for –OH (3300–3500 cm⁻¹), pyridine C=N (1600 cm⁻¹), and thiophene C–S (700 cm⁻¹) |

Synthesis Methodologies

The synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol can be approached through several synthetic routes common for the preparation of biheteroaryl compounds. A plausible and widely used method is the Suzuki-Miyaura cross-coupling reaction.

Proposed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol.

Reaction Scheme:

(6-bromopyridin-3-yl)methanol + thiophen-2-ylboronic acid → (6-thiophen-2-ylpyridin-3-yl)methanol

Materials:

-

(6-bromopyridin-3-yl)methanol

-

Thiophen-2-ylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., dioxane/water mixture)

Procedure:

-

To a reaction vessel, add (6-bromopyridin-3-yl)methanol (1 equivalent), thiophen-2-ylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).

-

Degas the mixture by purging with an inert gas (e.g., argon or nitrogen).

-

Add the solvent mixture (e.g., 4:1 dioxane/water).

-

Add the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄).

-

Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired (6-thiophen-2-ylpyridin-3-yl)methanol.

Diagram of the Proposed Synthesis Workflow:

References

Crystal Structure of Thiophene-Based Pyridine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of thiophene-based pyridine derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. This document summarizes key crystallographic data, details common experimental protocols for their synthesis and structural determination, and visualizes a critical signaling pathway influenced by these derivatives.

Introduction

Thiophene-based pyridine derivatives are a versatile class of compounds featuring both a sulfur-containing thiophene ring and a nitrogen-containing pyridine ring. This unique combination of aromatic heterocycles imparts a range of interesting physicochemical properties and biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The planarity of the thiophene ring, in particular, can contribute to the effective binding of these molecules to biological targets such as kinases.[1] Understanding the three-dimensional arrangement of atoms within the crystal lattice is paramount for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents and functional materials. This guide will delve into the crystallographic features of these compounds, providing a foundation for further research and development.

Crystal Structure Data

The spatial arrangement of atoms and molecules in a crystalline solid is fundamental to its properties. For thiophene-based pyridine derivatives, variations in substitution patterns can lead to significant differences in crystal packing, intermolecular interactions, and overall molecular conformation. The following tables summarize key crystallographic parameters for a selection of representative compounds, providing a comparative overview of their solid-state structures.

Table 1: Crystallographic Data for Selected Thiophene-Based Pyridine Derivatives

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | C₁₁H₉N₃OS | Monoclinic | P2₁/c | 11.833(3) | 5.8980(15) | 15.908(4) | 90 | 108.875(10) | 90 | [2] |

| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | C₁₁H₉N₃OS | Monoclinic | P2₁/c | 10.852(2) | 11.531(2) | 9.0060(18) | 90 | 98.24(3) | 90 | [2] |

| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | C₁₂H₁₁N₃OS | Orthorhombic | Pbca | 15.119(3) | 8.8210(18) | 17.915(4) | 90 | 90 | 90 | [2] |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | C₁₉H₁₅N₅S | Monoclinic | P2₁/n | 10.138(3) | 15.001(4) | 12.162(3) | 90 | 107.01(2) | 90 | [3] |

Table 2: Selected Bond Lengths and Dihedral Angles for Thiophene-Based Pyridine Derivatives

| Compound Name | Selected Bond Lengths (Å) | Dihedral Angle (°) (Thiophene-Pyridine) | Ref. |

| N′-[(E)-pyridin-3-ylmethylidene]thiophene-2-carbohydrazide | C=O: 1.228(5), C-S: 1.708(5) | 21.4(2) | [2] |

| N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | C=O: 1.229(3), C-S: 1.712(3) | 15.42(14) | [2] |

| N-methyl-N′-[(E)-pyridin-2-ylmethylidene]thiophene-2-carbohydrazide | C=O: 1.234(2), C-S: 1.710(2) | 4.97(8) | [2] |

| 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile | C-S (major disorder): 1.710(10), C-S (minor disorder): 1.69(2) | 44.8(5) (major), 48.9(6) (minor) | [3] |

Experimental Protocols

The determination of the crystal structure of thiophene-based pyridine derivatives relies on a series of well-established experimental procedures. The following sections provide a detailed methodology for the key steps involved.

Synthesis and Crystallization

The synthesis of thiophene-based pyridine derivatives can be achieved through various organic reactions. A common approach involves the condensation of a thiophene-containing precursor with a pyridine-containing moiety.

Example Synthesis of 2-(2-Thienyl)pyridine:

A mixture of 2-bromopyridine (1 equivalent), 2-thienylboronic acid (1.2 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (0.08 equivalents), and potassium carbonate (2 equivalents) is prepared in a round-bottom flask. A solvent mixture of 1,4-dioxane and water (4:1 v/v) is added, and the reaction mixture is degassed with argon for 15 minutes. The flask is then heated to 80-90 °C and stirred for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2-(2-thienyl)pyridine.

Crystallization:

High-quality single crystals suitable for X-ray diffraction are typically obtained through slow evaporation of a saturated solution of the purified compound.

-

Solvent Selection: A suitable solvent or solvent mixture is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, acetone, and ethyl acetate.

-

Preparation of Saturated Solution: The purified compound is dissolved in a minimal amount of the chosen solvent at an elevated temperature to create a saturated or near-saturated solution.

-

Slow Evaporation: The solution is filtered to remove any insoluble impurities and then left undisturbed in a loosely covered container at room temperature. The slow evaporation of the solvent leads to a gradual increase in the concentration of the compound, promoting the formation of well-ordered single crystals over several days.

-

Crystal Harvesting: Once crystals of suitable size (typically >0.1 mm in all dimensions) have formed, they are carefully harvested from the mother liquor.[4]

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic structure of a crystalline compound.

-

Crystal Mounting: A selected single crystal is mounted on a goniometer head, typically using a cryoprotectant oil to prevent degradation from the X-ray beam and to facilitate handling.

-

Data Collection: The mounted crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of spots (reflections) is produced. The intensities and positions of these reflections are recorded by a detector, such as a CCD or pixel detector.[4]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods. The resulting structural model is then refined against the experimental data to optimize the atomic positions, thermal parameters, and other structural parameters, ultimately yielding a detailed and accurate three-dimensional model of the molecule and its packing in the crystal.

Signaling Pathway Visualization

Certain thiophene-based pyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[5] Inhibition of CDK2 can lead to cell cycle arrest and is a promising strategy in cancer therapy. The following diagram illustrates the simplified signaling pathway of CDK2 and its inhibition by a thiophene-based pyridine derivative.

Caption: Inhibition of the CDK2 signaling pathway by a thiophene-based pyridine derivative.

The experimental workflow for identifying and characterizing such inhibitors is a multi-step process.

Caption: Experimental workflow for the discovery of thiophene-pyridine CDK2 inhibitors.

Conclusion

This technical guide has provided a concise yet comprehensive overview of the crystal structure of thiophene-based pyridine derivatives. The tabulated crystallographic data offers a valuable resource for comparative analysis, while the detailed experimental protocols serve as a practical guide for researchers in the field. The visualization of the CDK2 signaling pathway highlights the therapeutic potential of these compounds and underscores the importance of structural biology in drug discovery. Further exploration of the vast chemical space of thiophene-based pyridine derivatives, guided by the principles of crystal engineering and structure-based design, holds immense promise for the development of novel molecules with tailored properties for a wide range of applications.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different conformations and packing motifs in the crystal structures of four thiophene–carbohydrazide–pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crystal structure and Hirshfeld surface analysis of 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]

(6-thiophen-2-ylpyridin-3-yl)methanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Properties

Direct searches for the specific isomer (6-thiophen-2-ylpyridin-3-yl)methanol did not yield a registered CAS number, suggesting it may be a novel or less-documented compound. However, based on its chemical structure, we can deduce its molecular formula and calculate its molecular weight.

| Property | Value |

| IUPAC Name | (6-(thiophen-2-yl)pyridin-3-yl)methanol |

| Molecular Formula | C₁₀H₉NOS |

| Calculated Molecular Weight | 191.25 g/mol |

| Canonical SMILES | C1=CC=C(C=N1)C2=CC=CS2.CO |

Note: The molecular weight is calculated based on the molecular formula.

For comparison, the properties of closely related, commercially available isomers are provided below:

| Compound Name | CAS Number | Molecular Weight ( g/mol ) |

| (6-(thiophen-2-yl)pyridin-2-yl)methanol | Not Available | 191.25[1] |

| (3-Pyridyl)-thiophen-2-yl-methanol | 21314-77-2 | 191.25[2] |

| (5-(thiophen-2-yl)pyridin-3-yl)methanol | 393861-00-2 | 191.25 |

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A prevalent method for the synthesis of 6-arylated-pyridin-3-yl methanol derivatives is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. A plausible synthetic route for (6-thiophen-2-ylpyridin-3-yl)methanol is outlined below.

Experimental Protocol

This protocol is adapted from methodologies reported for the synthesis of similar 6-arylated pyridinyl methanols.

Materials:

-

(6-bromopyridin-3-yl)methanol

-

Thiophen-2-boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a reaction flask, add (6-bromopyridin-3-yl)methanol (1.0 eq), thiophen-2-boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Add the palladium catalyst, such as a pre-mixed solution of palladium(II) acetate and triphenylphosphine, to the reaction mixture.

-

Heat the reaction mixture under a nitrogen atmosphere at a temperature ranging from 80°C to 100°C.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Add water and extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthetic Workflow Diagram

Caption: Proposed synthetic workflow for (6-thiophen-2-ylpyridin-3-yl)methanol.

Biological Significance and Potential Applications

Thiophene and pyridine moieties are prevalent scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. Thiophene-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic effects. The pyridine ring is also a common feature in many pharmaceuticals. The combination of these two heterocycles in a single molecule can lead to novel pharmacological profiles.

Derivatives of thienyl-pyridines are being investigated for a variety of therapeutic applications:

-

Anticancer Agents: Some thiophene derivatives have been shown to induce apoptosis in cancer cells through the modulation of signaling pathways such as AKT and MAPK.

-

Enzyme Inhibitors: The structural features of these compounds make them candidates for the design of specific enzyme inhibitors.

-

Fungicidal Activity: Certain N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity against agricultural pathogens.

Signaling Pathway and Logical Relationships

The biological activity of thiophene-pyridine derivatives can often be attributed to their interaction with specific cellular signaling pathways. A generalized logical workflow for investigating the structure-activity relationship (SAR) of these compounds is presented below.

Caption: Logical workflow for the development of thiophene-pyridine based therapeutic agents.

Conclusion

(6-thiophen-2-ylpyridin-3-yl)methanol represents a potentially valuable, yet underexplored, chemical entity. This guide provides a foundational framework for its synthesis and evaluation. The proposed Suzuki-Miyaura coupling offers a viable route to access this compound, enabling further investigation into its physicochemical properties and biological activities. The rich pharmacology of related thiophene-pyridine structures suggests that this compound could be a promising candidate for applications in drug discovery and materials science. Further research is warranted to isolate, characterize, and evaluate the specific properties of this particular isomer.

References

The Diverse Biological Activities of Thiophene-Pyridine Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Thiophene-pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The unique combination of the electron-rich thiophene ring and the electron-deficient pyridine ring imparts favorable physicochemical properties, leading to enhanced interactions with various biological targets. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anti-inflammatory activities of these compounds, presenting key quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Anticancer Activity

Thiophene-pyridine compounds have shown significant promise as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and disruption of critical signaling pathways involved in cancer cell proliferation and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected thiophene-pyridine derivatives against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Thiophenyl Thiazolyl-Pyridine Hybrid (8e) | A549 (Lung) | 0.302 | Doxorubicin | 0.460 | [1] |

| Thiophenyl Thiazolyl-Pyridine Hybrid (8a) | A549 (Lung) | 0.452 | Doxorubicin | 0.460 | [1] |

| Thiophene-Pyridine Hybrid (16a) | MCF-7 (Breast) | 38.41 | Topotecan (Topoisomerase II inhibitor) | 0.48 | [2] |

| Thiophene-Pyridine Hybrid (16b) | MCF-7 (Breast) | 28.36 | Topotecan (Topoisomerase II inhibitor) | 0.48 | [2] |

| 3-(thiophen-2-ylthio)pyridine derivative (22) | HepG2 (Liver) | 2.98 ± 1.11 | - | - | [3] |

| 3-(thiophen-2-ylthio)pyridine derivative (22) | WSU-DLCL2 (Lymphoma) | 4.34 ± 0.84 | - | - | [3] |

| Pyridine-Thiophene derivative (2j) | Ehrlich Ascites Carcinoma (EAC) | 54.54 | Doxorubicin | 68.99 | [4] |

| Thiophene derivative (6) | Ehrlich Ascites Carcinoma (EAC) | 61.57 | Doxorubicin | 68.99 | [4] |

Mechanism of Action: EGFR and Topoisomerase II Inhibition

A significant mechanism underlying the anticancer activity of several thiophene-pyridine compounds is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[1] EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers. Thiophene-pyridine derivatives have been shown to bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and downstream signaling.

Another important target for these compounds is Topoisomerase II, an enzyme crucial for DNA replication and cell division.[2] By inhibiting Topoisomerase II, these molecules can induce DNA damage and trigger apoptosis in cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Thiophene-pyridine compound stock solution (in DMSO)

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the thiophene-pyridine compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 48-72 hours.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Antimicrobial Activity

Thiophene-pyridine derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens, including drug-resistant strains. Their mode of action often involves targeting essential cellular processes in microorganisms.

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values of selected thiophene-pyridine compounds against various microbial strains.

| Compound ID | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Staphylococcus aureus | Good activity | - | - | [5] |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Bacillus subtilis | Good activity | - | - | [5] |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Escherichia coli | Good activity | - | - | [5] |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Salmonella typhimurium | Good activity | - | - | [5] |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Aspergillus flavus | Good activity | - | - | [5] |

| Thiophene-pyrazole-pyridine hybrid (82-84) | Candida albicans | Good activity | - | - | [5] |

| Thiophene derivative (9) | Aspergillus fumigatus | More potent than standard | Amphotericin B | - | [6] |

| Thiophene derivative (12) | Aspergillus fumigatus | More potent than standard | Amphotericin B | - | [6] |

| Thiophene derivative (19) | Aspergillus fumigatus | More potent than standard | Amphotericin B | - | [6] |

| Thiophene derivative (12) | Syncephalastrum racemosum | More potent than standard | Amphotericin B | - | [6] |

Mechanism of Action: Inhibition of FtsZ and DNA Cleavage

One of the key mechanisms of antibacterial action for some thiophene-pyrimidine derivatives is the inhibition of the bacterial cell division protein FtsZ. FtsZ is a prokaryotic homolog of tubulin and is essential for the formation of the Z-ring, which is critical for bacterial cytokinesis. Inhibition of FtsZ polymerization leads to filamentation of the bacteria and ultimately cell death.

Additionally, some thiophene-containing compounds have been reported to exert their antimicrobial effects by stabilizing DNA-cleavage complexes, leading to DNA damage.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 5. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Discovery and Isolation of Novel Thiophene Derivatives

Introduction

Thiophene, a five-membered aromatic ring containing a single sulfur atom, is a cornerstone of medicinal chemistry.[1][2] Its derivatives are recognized as "privileged structures" due to their ability to interact favorably with a wide range of biological targets, mimicking the structure of a phenyl ring while offering unique electronic properties and hydrogen bonding capabilities.[1][3] This versatility has led to the incorporation of the thiophene scaffold into numerous FDA-approved drugs for treating a wide array of conditions, including cancer, inflammation, infectious diseases, and cardiovascular disorders.[1][4][5] Thiophene-containing drugs have demonstrated efficacy as anti-inflammatory agents, antimicrobials, antivirals, and anticancer therapeutics.[3][6][7]

This technical guide provides an in-depth overview of the methodologies for discovering and isolating novel thiophene derivatives, from natural sources and synthetic pathways. It includes detailed experimental protocols, quantitative data on biological activities, and visualizations of key workflows and signaling pathways to support researchers in drug development.

Discovery of Novel Thiophene Derivatives

The discovery of new thiophene compounds is pursued through two primary avenues: isolation from natural sources and targeted chemical synthesis.

Isolation from Natural Sources

Naturally occurring thiophenes are predominantly found as secondary metabolites in plants belonging to the Asteraceae family, such as Tagetes, Echinops, and Artemisia.[8] These natural products often feature polythiophene structures (bi-, ter-, and quinquethiophenes) and exhibit a range of biological activities, including antimicrobial, antiviral, and nematicidal properties.[8][9]

The general workflow for isolating these compounds is a multi-step process involving extraction, fractionation, and purification.

Caption: General workflow for isolating thiophenes from natural sources.

Chemical Synthesis Approaches

Chemical synthesis allows for the creation of diverse thiophene libraries with precisely controlled functionalization for structure-activity relationship (SAR) studies.[1][3] Synthetic strategies have evolved from classical condensation reactions to modern, highly efficient catalytic methods.[5]

-

Classical Methods : These foundational reactions are still widely used.

-

Paal-Knorr Synthesis : Involves the reaction of a 1,4-dicarbonyl compound with a sulfiding agent like phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[1][2][10]

-

Gewald Synthesis : A multicomponent reaction that condenses an α-mercapto-ketone or -ester with an activated nitrile in the presence of a base and elemental sulfur to form 2-aminothiophenes.[2][10]

-

Fiesselmann Synthesis : Uses β-keto esters and thioglycolic acid derivatives to produce various substituted thiophenes.[5]

-

-

Modern Methods : Recent advances focus on efficiency, regioselectivity, and greener reaction conditions.

-

Cyclization of Functionalized Alkynes : Innovative approaches use readily available S-containing alkyne substrates that cyclize to form the thiophene ring, often catalyzed by metals or promoted by a base.[11][12]

-

Metal-Free Synthesis : To improve the environmental footprint of synthesis, methods using elemental sulfur or potassium sulfide as the sulfur source have been developed.[1]

-

Direct C-H Arylation : Palladium-catalyzed reactions enable the direct coupling of aryl bromides with thiophenes, avoiding the need for pre-functionalized starting materials.[13]

-

Caption: Standard workflow for the chemical synthesis of thiophene derivatives.

Experimental Protocols

The following sections provide generalized yet detailed protocols for key experimental procedures. Researchers should optimize these methods based on the specific properties of the target compounds.

Protocol: Isolation of Thiophenes from Plant Material

This protocol describes a typical bioactivity-guided fractionation process.[14]

-

Preparation of Plant Material :

-

Collect fresh plant material (e.g., roots of Tagetes patula).

-

Air-dry the material in the shade for 7-10 days until brittle.

-

Grind the dried material into a coarse powder using a mechanical grinder.

-

-

Solvent Extraction :

-

Macerate the powdered material in methanol (1:10 w/v) at room temperature for 72 hours with occasional agitation.

-

Filter the mixture through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield the crude methanol extract.

-

-

Fractionation :

-

Suspend the crude extract in a water/methanol mixture (9:1 v/v).

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to yield the respective sub-fractions.

-

-

Chromatographic Purification :

-

Subject the most biologically active fraction (e.g., the n-hexane fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.

-

-

Final Purification :

-

Purify the combined fractions further using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase to obtain the pure thiophene compounds.

-

-

Structural Elucidation :

-

Characterize the pure compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to determine their chemical structure.[15]

-

Protocol: Paal-Knorr Synthesis of a 2,5-Disubstituted Thiophene

This protocol is a classical method for synthesizing the thiophene ring from a 1,4-dicarbonyl compound.[2][10]

-

Reaction Setup :

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 1,4-dicarbonyl starting material (1 equivalent).

-

Add a suitable solvent, such as anhydrous toluene or dioxane.

-

Carefully add the sulfiding agent, Lawesson's reagent (0.5 equivalents) or phosphorus pentasulfide (0.4 equivalents), in portions under a nitrogen atmosphere.

-

-

Reaction Execution :

-

Heat the reaction mixture to reflux (typically 80-110°C) and monitor the reaction progress using TLC. The reaction is typically complete within 2-6 hours.

-

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solid byproducts.

-

Carefully pour the filtrate into a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic reagents.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate) three times.

-

-

Purification :

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent in vacuo.

-

Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure thiophene derivative.

-

Biological Activity and Signaling Pathways

Novel thiophene derivatives are frequently evaluated for their potential to modulate key signaling pathways implicated in disease.

Anti-Angiogenic Activity via VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in oncology, as its activation promotes tumor angiogenesis.[16] Certain thiophene-3-carboxamide derivatives have been identified as potent VEGFR-2 inhibitors.[16] Inhibition of VEGFR-2 blocks downstream signaling cascades, including the MAPK/ERK pathway, which is essential for cancer cell survival and proliferation.[1][16]

Caption: Inhibition of the VEGFR-2 pathway by a thiophene derivative.

Antiviral Activity via Ebola Virus Entry Inhibition

The Ebola virus (EBOV) enters host cells after its glycoprotein (GP) is cleaved and binds to the Niemann-Pick C1 (NPC1) receptor in the endosome.[17] Recently discovered thiophene derivatives have been shown to be potent EBOV entry inhibitors, likely by disrupting the crucial interaction between the viral GP and the host NPC1 receptor.[17][18]

Caption: Thiophene derivatives block Ebola virus entry by targeting GP-NPC1.

Quantitative Data Summary

The efficacy of novel thiophene derivatives is quantified through various in vitro assays. The tables below summarize representative data from recent studies.

Table 1: In Vitro Anticancer Activity of Novel Thiophene Derivatives

| Compound | Target/Assay | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound 11 | Tyrosine Kinase | MCF-7 (Breast) | 38.73 nmol/mL | [1] |

| Compound 14d | VEGFR-2 Kinase | - | 191.1 nM | [16] |

| Compound 14d | Anti-proliferative | A549 (Lung) | 1.83 µM | [16] |

| Compound 14d | Anti-proliferative | HCT116 (Colon) | 0.81 µM | [16] |

| Compound 14d | Anti-proliferative | PC3 (Prostate) | 1.12 µM | [16] |

| Pregnenolone-based Thiophene | Anti-proliferative | H460 (Lung) | 0.01 µmol/L |[1] |

Table 2: In Vitro Antimicrobial Activity of Novel Thiophene Derivatives

| Compound | Organism | Resistance Profile | Activity (MIC) | Reference |

|---|---|---|---|---|

| Thiophene 1 | A. baumannii | Colistin-Resistant | 32 mg/L | [19] |

| Thiophene 1 | E. coli | Colistin-Resistant | 64 mg/L | [19] |

| Thiophene 4 | A. baumannii | Colistin-Resistant | 16 mg/L | [19] |

| Thiophene 8 | E. coli | Colistin-Resistant | 8 mg/L | [19] |

| CAx1 | S. aureus (Gram +) | - | Not specified | [14] |

| CAx1 | E. coli (Gram -) | - | Not specified |[14] |

Conclusion and Future Outlook

Thiophene and its derivatives continue to be a highly productive scaffold in the field of drug discovery.[1][20] The diverse biological activities, ranging from anticancer and anti-inflammatory to antimicrobial and antiviral effects, underscore their therapeutic potential.[6][9][14] Advances in synthetic chemistry are enabling the creation of increasingly complex and targeted molecules, while exploration of natural sources continues to yield novel structural templates.[5][8][11] The future of thiophene-based drug development lies in the rational design of next-generation compounds with enhanced potency, selectivity, and optimized pharmacokinetic properties to address a wide range of unmet medical needs.[7]

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. nbinno.com [nbinno.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. benthamdirect.com [benthamdirect.com]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. eurekaselect.com [eurekaselect.com]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. mdpi.com [mdpi.com]

- 10. Thiophene - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. [PDF] Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes | Semantic Scholar [semanticscholar.org]

- 13. Thiophene synthesis [organic-chemistry.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of Thiophene Derivatives as Potent, Orally Bioavailable, and Blood–Brain Barrier-Permeable Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 20. comprehensive-review-on-advances-in-thiophene-derivative-synthesis-and-their-biological-applications - Ask this paper | Bohrium [bohrium.com]

An In-depth Technical Guide to the Physicochemical Properties of (6-thiophen-2-ylpyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of the heterocyclic compound (6-thiophen-2-ylpyridin-3-yl)methanol. Due to the limited direct experimental data for this specific molecule, this guide synthesizes information from closely related analogues and provides standardized experimental protocols for its characterization. The document includes theoretical stability analyses based on computational studies of similar structures, a detailed synthesis protocol, and hypothetical signaling pathways where this class of compounds may be active. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics, particularly in the area of kinase inhibition.

Introduction

(6-thiophen-2-ylpyridin-3-yl)methanol is a heteroaromatic compound featuring a pyridine ring substituted with a thiophene and a methanol group. This structural motif is of significant interest in medicinal chemistry, as thiophene-pyridine scaffolds are present in various biologically active molecules. Thiophene rings are often used as bioisosteric replacements for phenyl rings in drug design, which can improve physicochemical properties and metabolic stability. The pyridine moiety can participate in hydrogen bonding and other interactions with biological targets. Thiophene-pyridine compounds have shown potential as kinase inhibitors, particularly in the context of antimalarial drug discovery.

This guide aims to provide a detailed account of the known solubility and stability characteristics of (6-thiophen-2-ylpyridin-3-yl)methanol and its analogues. It also outlines standardized methodologies for the experimental determination of these properties and explores a potential pharmacological context.

Physicochemical Properties

Solubility

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of both a hydrophilic methanol group and aromatic, more lipophilic thiophene and pyridine rings suggests that (6-thiophen-2-ylpyridin-3-yl)methanol will exhibit moderate solubility in both aqueous and organic solvents. For comparison, 2-thiophenemethanol, a parent compound, is reported to be soluble in water.

Table 1: Predicted and Analogous Solubility Data

| Compound | Solvent | Solubility | Data Type | Reference |

| (6-thiophen-2-ylpyridin-3-yl)methanol | Aqueous Buffer (pH 7.4) | Data Not Available | - | - |

| (6-thiophen-2-ylpyridin-3-yl)methanol | Dimethyl Sulfoxide (DMSO) | Expected to be Soluble | Prediction | - |

| (6-thiophen-2-ylpyridin-3-yl)methanol | Ethanol | Expected to be Soluble | Prediction | - |

| 2-Thiophenemethanol | Water | Soluble | Experimental | [PubChem CID: 69467] |

Stability

The stability of a pharmaceutical compound is crucial for its shelf-life and efficacy. Degradation can lead to loss of potency and the formation of potentially toxic byproducts. Computational studies on 6-arylated-pyridin-3-yl methanol derivatives provide some indication of the relative stability of these types of compounds. Density Functional Theory (DFT) calculations have been used to assess the electronic structure and reactivity, with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) serving as an indicator of chemical stability. A larger HOMO-LUMO gap generally implies greater stability.

Table 2: Computational Stability Data for Analogous 6-arylated-pyridin-3-yl methanol Derivatives

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Stability Assessment | Reference |

| 6-(2-benzofuranyl)pyridin-3-yl)methanol (BFPM) | -5.98 | -1.12 | 4.86 | Less Stable | [ChemistrySelect, 2024] |

| (6-([biphenyl]-4-yl)3-pyridinyl)methanol (BPPM) | -6.01 | -1.15 | 4.86 | Less Stable | [ChemistrySelect, 2024] |

| 6-(3-Flourophenyl)-4-pyridine-methanol (FPPM) | -6.21 | -1.30 | 4.91 | More Stable | [ChemistrySelect, 2024] |

| 6-(4-Chlorophenyl)-4-pyridine-methanol (CPPM) | -6.15 | -1.32 | 4.83 | Less Stable | [ChemistrySelect, 2024] |

Note: Data for (6-thiophen-2-ylpyridin-3-yl)methanol is not available in this study, but the thiophene moiety is expected to influence the electronic properties and thus the stability.

Experimental Protocols

To address the lack of direct experimental data, this section provides detailed, standardized protocols for determining the solubility and stability of (6-thiophen-2-ylpyridin-3-yl)methanol.

Synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol

The synthesis of (6-thiophen-2-ylpyridin-3-yl)methanol can be achieved via a Suzuki coupling reaction followed by a reduction, based on the general method described for 6-arylated-pyridin-3-yl methanol derivatives.

Experimental Workflow for Synthesis

Caption: Synthetic pathway for (6-thiophen-2-ylpyridin-3-yl)methanol.

Protocol:

-

Suzuki Coupling:

-

To a screw-capped reaction tube, add 6-bromonicotinaldehyde (1.0 eq), thiophen-2-ylboronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium phosphate (1.2 eq).

-

Add a 4:1 mixture of dioxane and water.

-

Heat the reaction mixture at 85-110 °C for 9 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, add water and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to obtain 6-(thiophen-2-yl)nicotinaldehyde.

-

-

Reduction:

-

Dissolve the purified 6-(thiophen-2-yl)nicotinaldehyde in methanol.

-

Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise.

-

Allow the reaction to stir at room temperature until the starting material is consumed (monitored by TLC).

-

Perform an aqueous workup by adding water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate to yield (6-thiophen-2-ylpyridin-3-yl)methanol. Further purification can be done by recrystallization or column chromatography if necessary.

-

Solubility Determination

A standard shake-flask method can be used to determine the thermodynamic solubility of the compound in various solvents.

Experimental Workflow for Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Protocol:

-

Add an excess amount of (6-thiophen-2-ylpyridin-3-yl)methanol to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Separate the undissolved solid from the solution by centrifugation or filtration (using a filter that does not bind the compound).

-

Carefully withdraw an aliquot of the clear supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the compound in the diluted supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.

-

Calculate the solubility from the measured concentration and the dilution factor.

Stability Assessment

The stability of the compound can be assessed under various stress conditions, including temperature, humidity, light, and pH, following ICH guidelines.

Experimental Workflow for Stability Testing

Caption: General workflow for chemical stability assessment.

Protocol:

-

Forced Degradation Studies:

-

Acid/Base Hydrolysis: Dissolve the compound in solutions of varying pH (e.g., 0.1 N HCl, water, 0.1 N NaOH) and heat.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 60°C).

-

Photostability: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1]

-

-

Analysis:

-

At specified time intervals, withdraw samples and analyze them using a validated stability-indicating HPLC method. This method should be able to separate the parent compound from any degradation products.

-

Monitor the decrease in the concentration of the parent compound and the formation of degradation products.

-

Mass spectrometry can be coupled with HPLC (LC-MS) to identify the structure of the major degradation products.

-

Potential Pharmacological Relevance

Compounds containing the thiophene-pyridine scaffold have been investigated for their therapeutic potential, notably as kinase inhibitors. Protein kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and infectious diseases.

Hypothetical Signaling Pathway

Thiophene-pyridine compounds have been identified as potential type II kinase inhibitors for the treatment of malaria. These inhibitors target protein kinases in the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria. A hypothetical signaling pathway illustrates this mechanism of action.

Hypothetical Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a parasite protein kinase.

This pathway suggests that (6-thiophen-2-ylpyridin-3-yl)methanol, or similar molecules, could bind to a protein kinase within the malaria parasite, inhibiting its ability to phosphorylate substrate proteins. This disruption of the signaling cascade would ultimately interfere with essential parasite processes, leading to its death.

Conclusion

While direct experimental data on the solubility and stability of (6-thiophen-2-ylpyridin-3-yl)methanol is currently scarce, this technical guide provides a framework for its characterization based on data from analogous compounds and standardized experimental protocols. The synthesis of this compound is achievable through established chemical reactions, and its physicochemical properties can be thoroughly investigated using the described methodologies. The potential of the thiophene-pyridine scaffold in drug discovery, particularly as kinase inhibitors, underscores the importance of further research into this class of molecules. The information and protocols presented herein are intended to facilitate and guide future studies on (6-thiophen-2-ylpyridin-3-yl)methanol and related compounds.

References

Unveiling the Therapeutic Potential of the Thienyl-Pyridinyl-Methanol Scaffold: A Look into Putative Biological Targets

Absence of specific data for (6-thiophen-2-ylpyridin-3-yl)methanol necessitates a broader examination of structurally similar compounds to infer potential biological activities and guide future research. While no direct biological targets have been identified for this specific molecule in publicly available literature, the thienyl-pyridinyl-methanol framework is a recurring motif in medicinal chemistry, exhibiting a wide range of pharmacological activities. This whitepaper will explore the potential biological targets of (6-thiophen-2-ylpyridin-3-yl)methanol by analyzing the known activities of its structural analogs.

The convergence of a thiophene ring, a pyridine ring, and a methanol linker creates a versatile scaffold with the potential to interact with a variety of biological macromolecules. Structure-activity relationship (SAR) studies on related compounds have revealed that this arrangement can lead to potent and selective modulation of several important protein families.

Potential Target Classes and Associated Pathways

Based on the biological activities of structurally related molecules, several potential target classes for (6-thiophen-2-ylpyridin-3-yl)methanol can be hypothesized. These include, but are not limited to, protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.

Protein Kinase Inhibition: A Prominent Avenue

A significant number of pyridine and thiophene-containing compounds have been identified as inhibitors of various protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. For instance, derivatives of 3-(thiophen-2-ylthio)pyridine have been synthesized and evaluated as multi-target anticancer agents, exhibiting inhibitory activity against several kinases.

Below is a generalized representation of a kinase signaling pathway that could be a potential area of impact for compounds with the thienyl-pyridinyl-methanol scaffold.

Figure 1: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Modulation of G-Protein Coupled Receptors

GPCRs represent another major class of drug targets. The structural features of (6-thiophen-2-ylpyridin-3-yl)methanol, including its aromatic rings and potential for hydrogen bonding, make it a candidate for interacting with the binding pockets of these receptors. While direct evidence is lacking for this specific molecule, various pyridine and thiophene derivatives have been shown to act as agonists or antagonists of different GPCRs.

The following diagram illustrates a general GPCR signaling cascade.

Figure 2: Potential modulation of a G-protein coupled receptor signaling pathway.

Experimental Approaches to Identify Biological Targets

Given the lack of data, a systematic approach is necessary to identify the biological targets of (6-thiophen-2-ylpyridin-3-yl)methanol. A common workflow for target identification is outlined below.

Figure 3: A general workflow for drug discovery and target identification.

High-Throughput Screening (HTS): The compound would be screened against a large panel of known biological targets, such as kinases, GPCRs, and other enzymes.

Target Deconvolution Methods: If the compound shows activity in a phenotypic screen (e.g., cytotoxicity in a cancer cell line), various methods can be employed to identify its molecular target. These include:

-

Affinity Chromatography: The compound is immobilized on a solid support to capture its binding partners from cell lysates.

-

Computational Docking: In silico methods can predict the binding of the compound to the three-dimensional structures of potential protein targets.

-

Genetic Approaches: Techniques like CRISPR-Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to the target pathway.

Conclusion

While the specific biological targets of (6-thiophen-2-ylpyridin-3-yl)methanol remain to be elucidated, the analysis of its structural analogs suggests a high potential for this compound to interact with key players in cellular signaling, particularly protein kinases and GPCRs. The thienyl-pyridinyl-methanol scaffold represents a promising starting point for the development of novel therapeutic agents. Future research employing systematic screening and target deconvolution strategies is essential to unlock the full pharmacological potential of this and related molecules. The absence of concrete data for the specific compound underscores the vast and often underexplored chemical space and the exciting opportunities that await in the field of drug discovery.

In Silico Modeling of (6-thiophen-2-ylpyridin-3-yl)methanol Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico modeling of (6-thiophen-2-ylpyridin-3-yl)methanol, a novel heterocyclic compound with potential therapeutic applications. We explore its interactions with the human Adenosine A2A receptor (A2AR), a well-established G-protein coupled receptor (GPCR) target. This document details the computational methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Furthermore, it furnishes detailed experimental protocols for the validation of in silico findings, including protein expression and purification, radioligand binding assays, site-directed mutagenesis, and cell-based functional assays. All quantitative data from the in silico predictions are summarized in structured tables, and key workflows and signaling pathways are visualized using diagrams to facilitate understanding.

Introduction

(6-thiophen-2-ylpyridin-3-yl)methanol is a small molecule featuring a thiophene ring linked to a pyridine core, a scaffold known to be present in various biologically active compounds. The unique structural arrangement of these heterocyclic systems suggests its potential to interact with a range of biological targets. Thiophene and pyridine derivatives have been successfully developed as inhibitors of protein kinases and modulators of G-protein coupled receptors (GPCRs).[1][2][3] This guide focuses on the in silico evaluation of (6-thiophen-2-ylpyridin-3-yl)methanol as a potential ligand for the human Adenosine A2A receptor (A2AR), a GPCR implicated in various physiological processes and a target for conditions like Parkinson's disease and inflammation.[4]

In silico drug discovery methods, including molecular docking and molecular dynamics, offer a rapid and cost-effective approach to predict the binding affinity and mode of interaction between a small molecule and its protein target.[5][6] Furthermore, computational ADMET prediction allows for an early assessment of the drug-like properties of a compound.[7][8][9] This guide will walk through a hypothetical in silico investigation of (6-thiophen-2-ylpyridin-3-yl)methanol, from initial docking studies to the simulation of its dynamic behavior and prediction of its pharmacokinetic profile.

In Silico Modeling Methodologies

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[10][11][12][13] This technique is instrumental in virtual screening and for understanding the binding mechanism at a molecular level.

Experimental Protocol: Molecular Docking of (6-thiophen-2-ylpyridin-3-yl)methanol against A2AR

-

Protein Preparation:

-

The crystal structure of the human Adenosine A2A receptor is obtained from the Protein Data Bank (PDB ID: 5G53).[14]

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Hydrogen atoms are added, and charges are assigned using a force field such as AMBER.

-

The binding site is defined based on the location of the co-crystallized ligand in the PDB structure.

-

-

Ligand Preparation:

-

The 3D structure of (6-thiophen-2-ylpyridin-3-yl)methanol is built using molecular modeling software (e.g., Avogadro, ChemDraw).

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are calculated for the ligand atoms.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina is used to perform the docking calculations.

-

The prepared protein and ligand files are used as input.

-

The search space is defined by a grid box encompassing the binding site.

-

The docking algorithm explores various conformations and orientations of the ligand within the binding site.

-

The binding affinity of each pose is estimated using a scoring function, typically reported in kcal/mol.

-

-

Analysis of Results:

-